molecular formula C10H6ClNO2 B11894380 6-Chloro-3-methylquinoline-5,8-dione CAS No. 160196-24-7

6-Chloro-3-methylquinoline-5,8-dione

Cat. No.: B11894380
CAS No.: 160196-24-7
M. Wt: 207.61 g/mol
InChI Key: ZMJIDBUZWFRABU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylquinoline-5,8-dione typically involves the chlorination of 3-methylquinoline-5,8-dione. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct biological and chemical properties .

Scientific Research Applications

6-Chloro-3-methylquinoline-5,8-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cellular respiration or DNA replication, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloro-5,8-quinolinedione: This compound has similar chemical properties but with an additional chlorine atom at the 7th position.

    3-Methylquinoline-5,8-dione: Lacks the chlorine atom at the 6th position, leading to different chemical reactivity and biological activity.

    5,8-Quinolinedione: The parent compound without any substituents at the 3rd or 6th positions.

Uniqueness

6-Chloro-3-methylquinoline-5,8-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

160196-24-7

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

6-chloro-3-methylquinoline-5,8-dione

InChI

InChI=1S/C10H6ClNO2/c1-5-2-6-9(12-4-5)8(13)3-7(11)10(6)14/h2-4H,1H3

InChI Key

ZMJIDBUZWFRABU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1

Origin of Product

United States

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